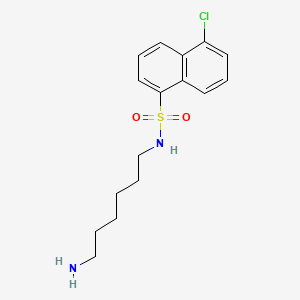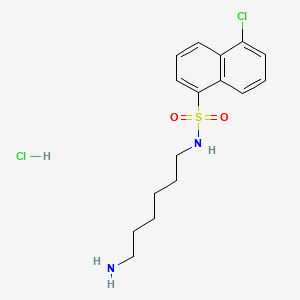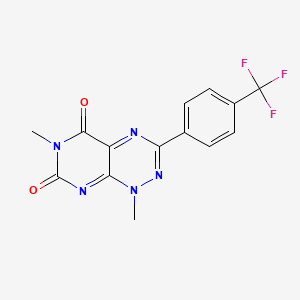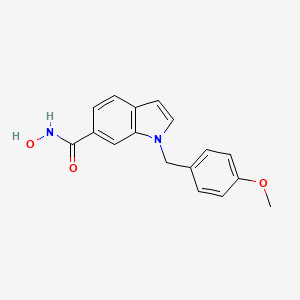
PCI-34051
Overview
Description
PCI-34051 is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Mode of Action
PCI-34051 interacts with HDAC8, inhibiting its activity with a Ki of 10nM and demonstrating over 4200-fold selectivity over other HDAC isoforms . This interaction induces caspase-dependent apoptosis in cell lines derived from T-cell lymphomas or leukemias .
Biochemical Pathways
The inhibition of HDAC8 by this compound affects various biochemical pathways. It has been found to induce apoptosis via the activation of phospholipase C-c1 (PLCc1), leading to rapid intracellular calcium mobilization from the endoplasmic reticulum (ER) and later cytochrome c release from mitochondria . This process is dependent on the concentration of this compound and can be blocked by PLC inhibitors . Furthermore, apoptosis can be blocked by calcium chelators and enhanced by calcium effectors, supporting this model .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in certain cell lines. Specifically, it induces caspase-dependent apoptosis in cell lines derived from T-cell lymphomas or leukemias .
Action Environment
It’s known that the apoptotic mechanism induced by this compound involves rapid intracellular calcium mobilization, which could potentially be influenced by the cellular environment .
Biochemical Analysis
Biochemical Properties
PCI-34051 interacts with HDAC8, an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histones . This compound inhibits HDAC8 with an IC50 of 10 nM, demonstrating over 200-fold selectivity over other HDAC isoforms . This interaction with HDAC8 is central to the biochemical properties of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those derived from T-cell lymphomas and leukemias . It induces caspase-dependent apoptosis in these cells at low micromolar concentrations . Furthermore, this compound has been found to suppress cell proliferation in certain ovarian cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDAC8, inhibiting its enzymatic activity . This inhibition disrupts the normal deacetylation process carried out by HDAC8, leading to an increase in acetylated histones . This change in histone acetylation status can alter gene expression, contributing to the induction of apoptosis in certain cancer cells .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it’s known that the compound induces caspase-dependent apoptosis at low micromolar concentrations . This suggests that the effects of this compound can be observed relatively quickly following administration in laboratory settings.
Dosage Effects in Animal Models
In a murine model of asthma, this compound was administered at a dosage of 0.5 mg/kg . The treatment resulted in significant reductions in inflammation, oxidative stress, and fibrosis markers .
Metabolic Pathways
Given its role as an HDAC8 inhibitor, it’s likely that it impacts pathways related to histone modification and gene expression .
Transport and Distribution
Given its molecular mechanism of action, it’s likely that it is transported into the nucleus where it interacts with HDAC8 .
Subcellular Localization
As an HDAC8 inhibitor, this compound is expected to localize in the nucleus where HDAC8 typically exerts its function . Specific studies on the subcellular localization of this compound are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCI-34051 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
PCI-34051 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: 4-methoxybenzyl chloride and potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
PCI-34051 has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving indole derivatives.
Chemical Biology: The compound is utilized in chemical biology research to probe protein-ligand interactions and enzyme activities.
Industrial Applications: It may have applications in the development of new materials, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-1-(4-methoxyphenyl)-1H-indole-6-carboxamide: Similar structure with a methoxyphenyl group instead of a methoxybenzyl group.
N-hydroxy-1-(4-methylbenzyl)-1H-indole-6-carboxamide: Similar structure with a methylbenzyl group instead of a methoxybenzyl group.
N-hydroxy-1-(4-chlorobenzyl)-1H-indole-6-carboxamide: Similar structure with a chlorobenzyl group instead of a methoxybenzyl group.
Uniqueness
PCI-34051 is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The methoxy group can enhance the compound’s solubility and stability, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRGHIGYPXNABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647187 | |
| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950762-95-5 | |
| Record name | PCI-34051 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950762955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PCI-34051 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PCI-34051 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUI52VXV61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PCI-34051 acts as a potent and selective inhibitor of histone deacetylase 8 (HDAC8). [, , , , , , ] It exhibits a Ki of 10 nM for HDAC8 and displays over 200-fold selectivity over other HDAC isoforms. [] This selectivity is attributed to its ability to bind to the unique "open" conformation of the HDAC8 binding site. [] By inhibiting HDAC8, this compound prevents the removal of acetyl groups from lysine residues on histone and non-histone proteins. [] This leads to increased acetylation of HDAC8 substrates, ultimately influencing gene expression and cellular processes such as cell growth, apoptosis, and differentiation. [, , , , ] For instance, this compound treatment increased the acetylation of SMC3, a known HDAC8 substrate, and resulted in cell cycle arrest and apoptosis in MCF7 breast cancer cells. []
ANone: The provided excerpts lack details on the material compatibility and stability of this compound under various conditions. Further research and specific studies are needed to fully understand its behavior in different environments and formulate stable drug delivery systems.
A: this compound itself does not possess catalytic properties. It functions as an inhibitor, specifically targeting the enzymatic activity of HDAC8. [, ] Its mechanism of action involves competitive binding to the HDAC8 active site, preventing the enzyme from removing acetyl groups from its substrates. This inhibition leads to downstream effects on gene expression and various cellular processes. [, , ] this compound's primary application lies in its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. [, , , , , , , , , , , , ]
A: While the provided research excerpts lack details on specific SAR studies, they highlight that this compound shares a common N-benzylindole core with Tubastatin A, a selective HDAC6/10 inhibitor. [] Researchers have explored hybridizing these structures to develop dihydroxamic acids with enhanced activity against multiple HDAC isoforms, including HDAC6, HDAC8, and HDAC10. [] These findings suggest that modifications to the core structure and substituents of this compound can significantly impact its activity, potency, and selectivity towards different HDAC isoforms. Further research in this area could lead to the development of more potent and selective HDAC inhibitors with improved therapeutic potential.
A: The research excerpts do not provide detailed information regarding the stability and formulation of this compound. Early studies found that while potent and selective for HDAC8, it exhibited poor metabolic stability. [] This highlights the need for further research to understand its stability profile under various conditions, such as pH, temperature, and exposure to light. Developing appropriate formulation strategies, such as the use of excipients, nanoparticles, or other drug delivery systems, might be necessary to improve its stability, solubility, and bioavailability for therapeutic applications.
A: While the provided excerpts do not delve into the comprehensive PK/PD profile of this compound, they mention its use in various in vivo models. [, , , , , , , , , , ] Notably, one study reported that this compound exhibited low brain uptake in both rodent and non-human primate models, suggesting limited penetration across the blood-brain barrier. [] This finding has implications for its potential use in treating CNS disorders.
ANone: Several research papers provide evidence for the in vitro and in vivo efficacy of this compound in various disease models.
- It reduced ear swelling in a mouse model of contact hypersensitivity, indicating anti-inflammatory effects. []
- It suppressed tumor growth in xenograft models of T-cell lymphoma and neuroblastoma. [, ]
- It reduced disease severity in mouse models of rhinoviral infection and rhinovirus-induced exacerbations of asthma. []
- It prevented the progression of peritoneal fibrosis in a mouse model. []
ANone: The provided research excerpts do not specifically address resistance mechanisms to this compound. Further research is needed to investigate potential resistance mechanisms that may arise with prolonged or repeated exposure to this HDAC8 inhibitor. Understanding these mechanisms will be crucial for developing strategies to overcome resistance and improve its therapeutic efficacy.
ANone: The provided research excerpts primarily focus on the preclinical evaluation of this compound and its potential therapeutic applications. As a result, these excerpts do not contain information regarding its environmental impact, degradation pathways, analytical method validation, quality control measures, immunogenicity, interactions with drug transporters or metabolizing enzymes, biocompatibility, biodegradability, alternatives, recycling strategies, or waste management practices. Further research and comprehensive assessments are needed to address these aspects.
ANone: The research excerpts highlight the use of various tools and resources in studying this compound, including:
- Chemical synthesis: Researchers have successfully synthesized this compound and its analogs. [, , ]
- Cell lines and animal models: Various cancer cell lines and animal models have been utilized to evaluate the efficacy and mechanisms of action of this compound. [, , , , , , , , , , ]
- Molecular biology techniques: Researchers employ techniques like siRNA-mediated gene silencing, Western blotting, immunofluorescence, and quantitative PCR to study the effects of this compound on gene expression, protein levels, and cellular processes. [, , , , , , , ]
- Biochemical assays: Enzyme activity assays are crucial for assessing the inhibitory potency and selectivity of this compound against different HDAC isoforms. [, , , , , ]
- Imaging techniques: Positron emission tomography (PET) has been explored as a tool to study the biodistribution and pharmacokinetics of radiolabeled this compound analogs. []
A: this compound emerged as a promising HDAC8 inhibitor with significant therapeutic potential in the early 21st century. [, ] Its discovery marked a significant milestone in the development of isoform-selective HDAC inhibitors. Subsequent research has unveiled its potential applications in treating a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. [, , , , , , , , , , , , ] The development of this compound showcases the potential of targeting specific HDAC isoforms to achieve greater therapeutic efficacy while minimizing potential side effects associated with pan-HDAC inhibitors.
ANone: The research surrounding this compound demonstrates significant cross-disciplinary collaboration, integrating:
- Medicinal Chemistry: Design and synthesis of this compound and its analogs to optimize potency, selectivity, and pharmacological properties. [, , ]
- Biochemistry: Investigating the mechanism of action of this compound, including its interaction with HDAC8 and its impact on downstream signaling pathways. [, , , , , , , ]
- Molecular Biology: Exploring the effects of this compound on gene expression, protein acetylation, and cellular processes. [, , , , , , , ]
- Cell Biology: Studying the impact of this compound on cell growth, differentiation, apoptosis, and other cellular functions in various cell lines. [, , , , ]
- Immunology: Investigating the effects of this compound on immune cell function and its potential in treating inflammatory and autoimmune diseases. [, , , , ]
- Animal Pharmacology: Evaluating the efficacy and safety of this compound in preclinical animal models of various diseases. [, , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)
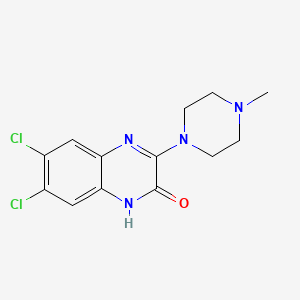
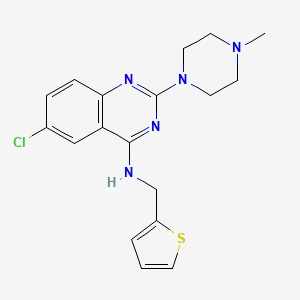
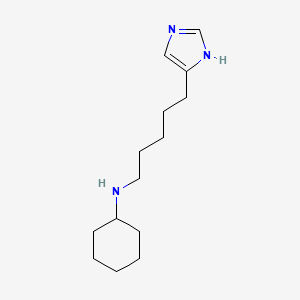
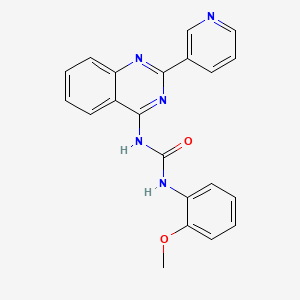
![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)
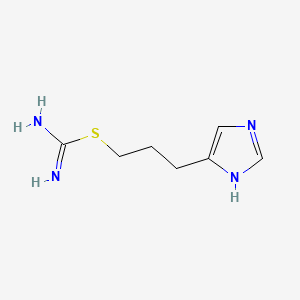
![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)
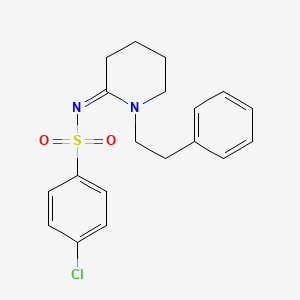
![1-{4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl}ethanone](/img/structure/B1684077.png)
